molecular formula C10H12Br2 B13183467 1-Bromo-2-(1-bromobutan-2-yl)benzene

1-Bromo-2-(1-bromobutan-2-yl)benzene

Cat. No.: B13183467
M. Wt: 292.01 g/mol
InChI Key: HUHMRSDZEHETLJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-bromobutan-2-yl)benzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromobutan-2-yl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1-bromobutan-2-yl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This intermediate is then reacted with 1-bromobutane under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1-bromobutan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or alkenes.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include alkanes or alkenes.

Scientific Research Applications

1-Bromo-2-(1-bromobutan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-bromobutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms in the compound act as electrophiles, facilitating reactions with nucleophiles. The compound can also undergo elimination and substitution reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(1-bromobutan-2-yl)benzene is unique due to the presence of both a bromine atom and a 1-bromobutan-2-yl group on the benzene ring. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler bromobenzene derivatives .

Properties

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

IUPAC Name

1-bromo-2-(1-bromobutan-2-yl)benzene

InChI

InChI=1S/C10H12Br2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

HUHMRSDZEHETLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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